BCAT1 Competitive Inhibition in T Cells
L-beta-homoleucine (LβhL) functions as a competitive inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1), a cytosolic enzyme critical for leucine catabolism. In TCR-activated human CD4+ T cells, treatment with LβhL decreased IL-17 production, demonstrating functional antagonism of BCAT1-mediated leucine metabolism. This contrasts with natural L-leucine, which serves as a BCAT1 substrate and promotes IL-17 production through the mTORC1-HIF1α pathway [1]. In an in vivo experimental autoimmune encephalomyelitis (EAE) model, LβhL treatment mitigated disease severity by decreasing HIF1α expression and IL-17 production in spinal cord mononuclear cells [1]. This functional differentiation—inhibition vs. substrate—establishes L-beta-homoleucine as a mechanistic probe for dissecting BCAT1-dependent immunometabolic pathways, a property not shared by natural L-leucine or other standard β-amino acids lacking this specific target engagement.
| Evidence Dimension | Effect on IL-17 production in TCR-activated human CD4+ T cells |
|---|---|
| Target Compound Data | Decreased IL-17 production |
| Comparator Or Baseline | L-leucine: Promotes IL-17 production (substrate for BCAT1) |
| Quantified Difference | Opposite functional effect (inhibition vs. activation of pathway) |
| Conditions | T-cell receptor (TCR)-activated human CD4+ T cells; in vivo EAE mouse model |
Why This Matters
For researchers investigating BCAT1-dependent immunometabolism or Th17-mediated inflammation, L-beta-homoleucine provides a defined inhibitory tool compound with validated in vivo activity, whereas L-leucine would confound experiments by activating the same pathway.
- [1] Kang, Y. J., et al. (2024). Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway. Experimental & Molecular Medicine, 56, 1654-1667. View Source
